1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide
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Description
Synthesis Analysis
The synthesis of compounds related to "1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide" often involves complex reactions. For example, the synthesis of related compounds has been achieved through reactions involving chlorophenylpiperazine derivatives with different chemical reagents under specific conditions to produce targeted molecules with potential biological activities (Mai, 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using various spectroscopic methods, including X-ray crystallography. These studies provide insights into the compound's conformation, bond lengths, and angles, essential for understanding its chemical reactivity and interaction with biological targets. For instance, the molecular structure and electronic properties of a closely related compound were studied through DFT/B3LYP level of theory, revealing insights into its structural and electronic characteristics (Bhat et al., 2018).
Safety and Hazards
While specific safety and hazard data for this compound is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding ingestion, inhalation, and contact with skin and eyes. In case of exposure, it’s recommended to wash the affected area with plenty of water and seek medical advice if necessary .
properties
IUPAC Name |
1-[3-(3-chloroanilino)-3-oxopropyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c16-12-2-1-3-13(10-12)18-14(20)6-9-19-7-4-11(5-8-19)15(17)21/h1-3,10-11H,4-9H2,(H2,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCJFFWSHVFBRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(3-Chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide |
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